Dodecafluoropentane

Description

Dodecafluoropentane is also known as perfluoropentane or perflenapent.

Structure

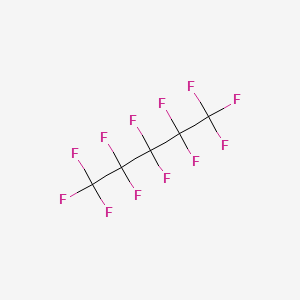

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCBUSHGCBERSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F12 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046613 | |

| Record name | Perflenapent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Strem Chemicals MSDS] | |

| Record name | Perfluoropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

678-26-2 | |

| Record name | Perfluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflenapent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflenapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflenapent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecafluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLENAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecafluoropentane (perfluoropentane) synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of Dodecafluoropentane (Perfluoropentane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as perfluoropentane (PFP), is a synthetic, inert fluorocarbon liquid with the chemical formula C₅F₁₂.[1][2] Its unique physical and chemical properties, including high density, low surface tension, and high gas-dissolving capacity, make it a valuable compound in various advanced applications.[3][4] In the biomedical field, it is utilized as an ultrasound contrast agent, a component in oxygen therapeutics (blood substitutes), and for acoustic droplet vaporization in occlusion therapy.[2][5] The synthesis and purification of this compound to the high degree of purity required for these applications, particularly in drug development, involve specialized and controlled chemical processes.[6] This guide provides a detailed overview of the primary synthesis and purification methodologies for this compound.

Synthesis of this compound

The industrial production of this compound primarily relies on two main fluorination techniques: Electrochemical Fluorination (ECF) and the Fowler Process using high-valency metal fluorides like cobalt(III) fluoride (B91410).

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a cornerstone method for the production of perfluorinated compounds.[7] This process involves the electrolysis of a hydrocarbon substrate (in this case, pentane) in anhydrous hydrogen fluoride (HF). There are two main variations of the ECF process used for producing perfluoroalkanes.

The Simons process, developed by Joseph H. Simons, is a widely used ECF method.[7] In this process, an organic compound is dissolved in anhydrous hydrogen fluoride to form a conductive solution, which is then electrolyzed.

Experimental Protocol: Simons Process (Generalized)

A typical laboratory-scale or industrial setup for the Simons process consists of an electrochemical cell with a nickel anode and a steel or nickel cathode. A solution of pentane (B18724) in anhydrous hydrogen fluoride is prepared. A direct current is passed through the cell, typically at a voltage of 5-6 V, to initiate the fluorination process.[7] The hydrogen atoms on the pentane molecule are progressively replaced by fluorine atoms. The fully fluorinated this compound, being denser than the electrolyte, separates and can be collected from the bottom of the cell. Gaseous byproducts, mainly hydrogen, are vented from the cell.

-

Reaction: C₅H₁₂ + 12HF → C₅F₁₂ + 12H₂

Key Parameters and Quantitative Data

| Parameter | Typical Value/Range | Reference |

| Starting Material | n-pentane or isopentane | |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [7] |

| Anode Material | Nickel | [7] |

| Cathode Material | Nickel or Steel | [6] |

| Cell Voltage | 5 - 6 V | [7] |

| Current Density | Typically low, e.g., < 3.0 A/dm² | [1] |

| Temperature | 0 - 15 °C | [1] |

| Yield | Highly variable, often moderate due to fragmentation and partial fluorination | [6][7] |

| Purity (crude) | Mixture of perfluoropentane, partially fluorinated pentanes, and fragmentation products | [6] |

The Phillips Petroleum process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE), is particularly suited for volatile hydrocarbons like pentane.[7] This method employs a molten salt electrolyte, typically a mixture of potassium fluoride and hydrogen fluoride (KHF₂), and a porous carbon anode.

Experimental Protocol: Phillips Petroleum Process (Generalized)

In the CAVE process, the hydrocarbon vapor is passed through a porous carbon anode immersed in a molten KHF₂ electrolyte. The electrolysis is carried out at a higher temperature compared to the Simons process to maintain the electrolyte in a molten state. The fluorination occurs at the anode surface, and the perfluorinated product is carried away with the effluent gas stream.

Key Parameters and Quantitative Data

| Parameter | Typical Value/Range | Reference |

| Starting Material | Pentane (vapor phase) | [7] |

| Electrolyte | Molten Potassium Fluoride - Hydrogen Fluoride (KHF₂) | [7] |

| Anode Material | Porous Graphite (Carbon) | [7] |

| Temperature | Higher than Simons Process (to maintain molten electrolyte) | [7] |

| Yield | Can be higher than the Simons process for volatile hydrocarbons | [7] |

| Purity (crude) | Contains perfluoropentane and byproducts | [6] |

Workflow for Electrochemical Fluorination

Caption: General workflows for the Simons and Phillips Petroleum electrochemical fluorination processes.

Fowler Process (Cobalt(III) Fluoride Fluorination)

The Fowler process offers an alternative to ECF and direct fluorination with elemental fluorine by using a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[8] This method is generally considered milder than direct fluorination, leading to less fragmentation of the hydrocarbon backbone.

Experimental Protocol: Fowler Process (Generalized)

The process is typically carried out in two stages. First, cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at an elevated temperature (around 250-300 °C) to generate cobalt(III) fluoride.[8] In the second stage, the hydrocarbon vapor (pentane) is passed over the heated CoF₃ (around 150-300 °C).[8] The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated. The crude this compound is then condensed and collected. The CoF₂ can be regenerated in a continuous or batch process.

-

Regeneration: 2CoF₂ + F₂ → 2CoF₃

-

Fluorination: C₅H₁₂ + 24CoF₃ → C₅F₁₂ + 12HF + 24CoF₂

Key Parameters and Quantitative Data

| Parameter | Typical Value/Range | Reference |

| Starting Material | n-pentane, isopentane, or cyclopentane (B165970) vapor | |

| Fluorinating Agent | Cobalt(III) Fluoride (CoF₃) | [8] |

| Regeneration | Elemental Fluorine (F₂) | [8] |

| Reaction Temperature | 150 - 400 °C | |

| Yield | Good yields are generally obtained | |

| Purity (crude) | Mixture of perfluoropentane isomers and some partially fluorinated compounds |

Workflow for the Fowler Process

Caption: The two-stage Fowler process for this compound synthesis.

Purification of this compound

The crude this compound obtained from any of the synthesis methods is a mixture containing the desired product, partially fluorinated byproducts, and isomers.[6] For pharmaceutical and other high-purity applications, rigorous purification is essential, as partially fluorinated compounds can be toxic.[6]

Fractional Distillation

Fractional distillation is the primary method for purifying this compound.[9] This technique separates components of a liquid mixture based on differences in their boiling points.[10] this compound has a boiling point of approximately 29 °C, which allows for its separation from lower-boiling point impurities (more volatile) and higher-boiling point impurities (less volatile partially fluorinated compounds).

Experimental Protocol: Fractional Distillation (Generalized)

The crude this compound is placed in a distillation flask equipped with a fractionating column. The column is packed with a material that provides a large surface area, such as glass beads or rings, to facilitate multiple condensation-vaporization cycles. The mixture is heated, and the component with the lowest boiling point vaporizes first, rises through the column, condenses, and is collected as the first fraction. As the temperature is gradually increased, fractions with progressively higher boiling points are collected. The fraction corresponding to the boiling point of this compound (around 29 °C) is collected as the purified product.

Key Parameters and Quantitative Data

| Parameter | Description | Reference |

| Principle | Separation based on boiling point differences | [10] |

| Apparatus | Distillation flask, fractionating column (e.g., Vigreux), condenser, receiving flask | [9] |

| Boiling Point of C₅F₁₂ | ~29 °C | [11] |

| Expected Impurities | Partially fluorinated pentanes (higher boiling points), fragmentation products (lower boiling points) | [6] |

| Purity Achieved | >99% is achievable with efficient fractional distillation | [12] |

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. WO2022160762A1 - New industrial process for manufacturing of perfluoropentane (pfp) - Google Patents [patents.google.com]

- 7. This compound | 678-26-2 | Benchchem [benchchem.com]

- 8. Fowler process - Wikipedia [en.wikipedia.org]

- 9. chembam.com [chembam.com]

- 10. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Phillips Petroleum Company | 6302 Authors | 12716 Publications | Related Institutions [scispace.com]

Gas Solubility in Dodecafluoropentane at Physiological Temperatures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluoropentane (DDFP), a perfluorocarbon (PFC), has garnered significant interest in the biomedical field, primarily for its remarkable ability to dissolve respiratory gases. This property is central to its development as an oxygen therapeutic, particularly in emulsion form (DDFPe), for treating conditions characterized by hypoxia. With a boiling point of 29°C, DDFP uniquely transitions to a gaseous state at physiological temperature (37°C), a key feature influencing its gas-carrying capacity and delivery mechanisms. This technical guide provides a comprehensive overview of gas solubility in DDFP at physiological temperatures, details relevant experimental protocols, and illustrates the underlying principles of its therapeutic action.

Core Principles of Gas Solubility in this compound

The high solubility of gases in DDFP and other perfluorocarbons is attributed to the weak intermolecular forces (van der Waals forces) and the presence of "voids" or cavities within the liquid structure that can accommodate gas molecules. The strong carbon-fluorine bonds result in low intermolecular cohesion, creating a favorable environment for dissolving non-polar gases like oxygen (O₂), carbon dioxide (CO₂), and nitrogen (N₂).

At physiological temperature (37°C), this compound is in a gaseous state under standard pressure. This phase transition is a critical aspect of its function as an oxygen therapeutic, as gases can deliver significantly more oxygen than liquids.[1] When formulated as an emulsion, the DDFP nanodroplets are stabilized, allowing them to circulate in the bloodstream. These droplets are thought to expand slightly at body temperature, which facilitates the dissolution and exchange of gases.[2]

Quantitative Gas Solubility Data

Precise and comprehensive quantitative data for gas solubility in pure this compound at 37°C is limited in publicly available literature, in part due to the experimental challenges of measuring solubility in a substance that is a gas at this temperature under standard pressure. Measurements must be conducted under increased pressure to maintain DDFP in a liquid or mixed-phase state. However, data from various sources, primarily concerning its use in emulsions, provide valuable insights.

| Gas | Solubility in this compound (at 37°C) | Molar Solubility | Notes |

| Oxygen (O₂) | 29,421 mL O₂ / L DDFP (gas)[3] | 7.06 x 10⁵ mL O₂ / mol DDFP[3] | DDFP's oxygen carrying capacity is reported to be 80% v/v.[4] At 37°C, a DDFPe absorbs seven times more oxygen than perfluorodecalin (B110024) or perfluorooctylbromide emulsions. |

| Carbon Dioxide (CO₂) | Estimated to be up to 4 times more soluble than O₂[3] | Not explicitly reported. | The high solubility of CO₂ is a significant feature of perfluorocarbons. |

| Nitrogen (N₂) | Not explicitly reported. | Not explicitly reported. | As a major component of air, nitrogen solubility is relevant but less studied than that of respiratory gases in this context. |

Experimental Protocols for Measuring Gas Solubility

Measuring the solubility of gases in a volatile, low-boiling-point liquid like this compound at a temperature above its boiling point requires specialized equipment and procedures to maintain the solvent in a liquid or condensed phase through the application of pressure. The following outlines a generalized protocol based on established methods for high-pressure gas solubility measurements.

Principle of Measurement

A common and effective method is the isochoric (constant volume) saturation technique . This involves introducing a known amount of degassed liquid solvent (DDFP) and the gas of interest into a high-pressure equilibrium cell of a known volume. The system is brought to the desired temperature (37°C) and allowed to reach equilibrium, where the gas dissolves in the liquid phase until saturation. The amount of dissolved gas is determined by measuring the pressure drop from the initial state to the equilibrium state, applying principles of mass balance and equations of state.

Key Apparatus

-

High-Pressure Equilibrium Cell: A thermostatted vessel with a known and constant internal volume, capable of withstanding the required pressures. It should be equipped with a pressure transducer, a temperature sensor, and inlet/outlet valves for introducing the solvent and gas. A sapphire window can be included for visual observation of the phase behavior.

-

Gas Handling System: A system for accurately delivering a known amount of the test gas into the equilibrium cell. This typically includes a high-pressure gas cylinder, a pressure regulator, and a calibrated gas reservoir.

-

Solvent Degassing and Injection System: A means to thoroughly degas the this compound to remove any dissolved air prior to the experiment. This can be achieved through freeze-pump-thaw cycles or by sparging with an inert gas. A high-pressure pump or syringe is then used to inject a precise amount of the degassed DDFP into the equilibrium cell.

-

Temperature Control System: A thermostat or circulating bath to maintain the equilibrium cell at a constant and uniform temperature of 37°C (±0.1°C).

-

Data Acquisition System: A system to continuously monitor and record the temperature and pressure inside the equilibrium cell.

Generalized Experimental Procedure

-

Preparation and Degassing:

-

Thoroughly clean and dry the high-pressure equilibrium cell.

-

Degas the this compound solvent using an appropriate method to remove any pre-dissolved gases.

-

Evacuate the equilibrium cell to a high vacuum.

-

-

Solvent Loading:

-

Introduce a precise and known mass or volume of the degassed this compound into the evacuated equilibrium cell.

-

-

Gas Loading and Initial State Measurement:

-

Bring the equilibrium cell to the target temperature of 37°C.

-

Introduce the test gas (O₂, CO₂, or N₂) into the cell up to a predetermined initial pressure.

-

Allow the system to stabilize thermally and record the initial temperature (T₁) and pressure (P₁).

-

-

Equilibration:

-

Agitate the cell using a magnetic stirrer or rocking mechanism to facilitate the dissolution of the gas into the liquid phase and ensure equilibrium is reached.

-

Continuously monitor the pressure inside the cell. Equilibrium is considered reached when the pressure remains constant over a significant period.

-

-

Equilibrium State Measurement:

-

Once equilibrium is established, record the final equilibrium temperature (T₂) and pressure (P₂).

-

-

Calculation of Solubility:

-

The amount of gas dissolved in the liquid phase is calculated based on the pressure drop (P₁ - P₂), the known volumes of the gas and liquid phases, and the properties of the gas and solvent at the experimental conditions, often using an equation of state (e.g., Peng-Robinson) to account for non-ideal behavior. The solubility can then be expressed in various units such as mole fraction, Ostwald coefficient, or Bunsen coefficient.

-

Visualization of this compound's Therapeutic Action

The therapeutic effect of this compound as an oxygen carrier is a direct consequence of its physical properties. The following diagrams illustrate the workflow of its application and the logical relationship between its characteristics and its function.

Conclusion

This compound stands out as a promising medium for gas transport in biomedical applications due to its exceptional capacity for dissolving respiratory gases, particularly oxygen. Its unique phase-transitioning behavior at physiological temperatures further enhances its efficacy as an oxygen therapeutic when formulated as an emulsion. While precise quantitative solubility data for all relevant gases in pure DDFP at 37°C remains an area for further research, the existing information strongly supports its potential. The specialized experimental protocols required for such measurements, involving high-pressure systems, are crucial for advancing our understanding of this remarkable compound. The continued investigation into the gas solubility characteristics of this compound will undoubtedly fuel further innovation in the development of advanced drug delivery systems and therapeutics for hypoxic conditions.

References

The Tipping Point: An In-depth Technical Guide to the Phase Transition Behavior of Dodecafluoropentane Near Body Temperature

For Researchers, Scientists, and Drug Development Professionals

Dodecafluoropentane (DDFP), a perfluorocarbon compound, exhibits a unique phase transition behavior near human body temperature, a characteristic that has positioned it as a promising material in advanced medical applications. This technical guide provides a comprehensive overview of the core principles governing DDFP's phase transition, its physicochemical properties, and the experimental methodologies used to harness its potential in therapeutic and diagnostic domains.

Physicochemical Properties of this compound

This compound (C₅F₁₂) is a chemically inert and biocompatible fluorocarbon. Its defining characteristic is a boiling point of approximately 29°C, which is critically close to physiological temperature (37°C).[1][2][3] This property allows DDFP to exist as a liquid at room temperature and transition into a gas at body temperature, a phenomenon central to its medical applications.[1][3] The key physical and chemical properties of DDFP are summarized in the table below.

| Property | Value | Unit | References |

| Molecular Formula | C₅F₁₂ | - | [4] |

| Molar Mass | 288.03 | g/mol | [3][5] |

| Boiling Point | 29 - 30 | °C | [1][3] |

| Density (liquid, 25°C) | 1.63 | g/mL | [5] |

| Vapor Pressure (25°C) | 83.99 | kPa | [5] |

| Heat of Vaporization | 21 | cal/g | [5] |

| Critical Temperature | 149 | °C | [4] |

| Critical Pressure | 2.0 | atm | [4] |

| Water Solubility (Ostwald Coefficient x 10⁶) | 117 | - | [1][3] |

| Oxygen Carrying Capacity | 80 | % v/v | [1][3] |

The Phenomenon of Acoustic Droplet Vaporization (ADV)

While DDFP can vaporize due to temperature alone, its application in targeted therapies relies on a more controlled and spatially specific trigger. This is achieved through a process called Acoustic Droplet Vaporization (ADV).[6][7] In ADV, nano- or micro-sized droplets of liquid DDFP, typically encapsulated in a stabilizing shell (e.g., lipids or albumin), are intravenously administered.[6] These droplets remain in a superheated liquid state within the bloodstream. When subjected to a focused ultrasound beam of sufficient intensity, the droplets rapidly vaporize into gaseous microbubbles.[6][7] This phase transition is accompanied by a significant volumetric expansion, with the resulting microbubble being approximately 5-6 times larger in diameter than the initial droplet.[6]

The key factors influencing the ADV threshold include:

-

Ultrasound Frequency: Higher frequencies generally require higher acoustic pressures to induce vaporization.[2]

-

Acoustic Pressure: A minimum peak negative pressure is required to overcome the forces maintaining the liquid state, including surface tension and the pressure of the surrounding medium.

-

Pulse Duration: Longer ultrasound pulses can lower the energy threshold required for vaporization.[8]

-

Droplet Size: The vaporization threshold tends to increase as the droplet diameter decreases.[8]

-

Shell Material: The composition and properties of the encapsulating shell can influence the stability of the droplet and the pressure required for vaporization.

Experimental Protocols

Preparation of this compound Nanoemulsions

The formulation of stable DDFP nanoemulsions is a critical first step for in vivo applications. High-energy emulsification methods are commonly employed.

Protocol: High-Pressure Homogenization

-

Preparation of Phases:

-

Aqueous Phase: Prepare a solution of the chosen surfactant (e.g., phospholipids, albumin) in phosphate-buffered saline (PBS).

-

Oil Phase: Use pure this compound.

-

-

Pre-emulsification:

-

Combine the aqueous and oil phases.

-

Subject the mixture to high-speed blending or sonication to create a coarse emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer.

-

Apply multiple passes (e.g., 3-5) at a specified pressure (e.g., 10,000-20,000 psi) to reduce the droplet size to the nanometer range.

-

-

Purification:

-

Remove any unincorporated components through techniques like dialysis or centrifugation.

-

-

Characterization:

-

Analyze the droplet size distribution, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

-

Visualize the morphology of the nanoemulsion using cryo-transmission electron microscopy (cryo-TEM).

-

Characterization of Phase Transition

Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature and enthalpy of DDFP emulsions.

-

Sample Preparation:

-

Accurately weigh a small amount of the DDFP emulsion into an aluminum DSC pan.

-

Hermetically seal the pan to prevent vaporization before the analysis.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Cool the sample to a temperature well below the expected phase transition (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the boiling point (e.g., 50°C).

-

-

Data Analysis:

-

The thermogram will show an endothermic peak corresponding to the vaporization of DDFP.

-

The onset temperature of this peak represents the boiling point, and the area under the peak is proportional to the latent heat of vaporization.

-

Acoustic Droplet Vaporization (ADV) Assay

This protocol outlines a typical in vitro setup to study the acoustic vaporization of DDFP droplets.

-

Experimental Setup:

-

Prepare a dilute suspension of DDFP nanodroplets in a transparent, acoustically compatible medium (e.g., a gel phantom or a specialized chamber).

-

Position the sample at the focus of a high-intensity focused ultrasound (HIFU) transducer.

-

Use a high-speed camera coupled with a microscope to visualize the droplets.

-

-

Ultrasound Exposure:

-

Deliver focused ultrasound pulses with varying parameters (frequency, peak negative pressure, pulse duration).

-

Synchronize the ultrasound delivery with the high-speed camera acquisition.

-

-

Data Acquisition and Analysis:

-

Capture high-speed video of the droplets before, during, and after ultrasound exposure.

-

Analyze the images to determine the percentage of vaporized droplets, the size of the resulting microbubbles, and the dynamics of the phase transition.

-

The acoustic pressure at which vaporization is consistently observed is defined as the ADV threshold.

-

Visualizing Workflows and Mechanisms

To better understand the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Ultrasound-Mediated Drug Delivery: Sonoporation Mechanisms, Biophysics, and Critical Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase-transition thresholds and vaporization phenomena for ultrasound phase-change nanoemulsions assessed via high speed optical microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo microscopy of targeted vessel occlusion employing acoustic droplet vaporization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

An In-Depth Technical Guide to Dodecafluoropentane: Safety, Handling, and Disposal in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for dodecafluoropentane, a fluorinated hydrocarbon with applications in research and drug development, notably as an oxygen therapeutic. The information is intended to enable laboratory personnel to work safely with this compound and to ensure its proper disposal in compliance with environmental regulations.

Chemical and Physical Properties

This compound (specifically, 1,1,1,2,2,3,4,5,5,5-decafluoropentane, also known as HFC-43-10mee) is a colorless and odorless liquid at room temperature.[1] Its low boiling point and capacity to dissolve gases like oxygen make it a compound of interest for various specialized applications, including as a cleaning agent, carrier fluid, and in medical research as an oxygen delivery agent.[2][3]

Table 1: Physical and Chemical Properties of this compound (HFC-43-10mee)

| Property | Value | References |

| CAS Number | 138495-42-8 | [2] |

| Molecular Formula | C₅H₂F₁₀ | [2] |

| Molecular Weight | 252.06 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 53.6 °C (128.5 °F) at 760 mmHg | [4] |

| Melting Point | -80 °C (-112 °F) | [4] |

| Vapor Pressure | 330 mm Hg @ 25 °C | [4] |

| Specific Gravity | 1.60 | [4] |

| Solubility in Water | Insoluble | [1] |

| Global Warming Potential (100-year) | 1640 | [2] |

| Ozone Depletion Potential | 0 | [2] |

Safety and Hazard Information

This compound is considered to have low acute toxicity, but it can cause irritation to the skin, eyes, and respiratory tract.[1] High concentrations of vapor can displace oxygen and may lead to dizziness, unconsciousness, and in extreme cases, asphyxiation.[5]

Table 2: Hazard Identification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 | H315 |

| Eye Irritation | Category 2A | H319 |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335 |

Table 3: Toxicological Data for this compound (HFC-43-10mee)

| Endpoint | Species | Route | Value | References |

| LD50 (Lethal Dose, 50%) | Rat | Oral | >5 g/kg | [4] |

| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | >5 g/kg | [4] |

| LC50 (Lethal Concentration, 50%) | Rat | Inhalation (4 hours) | ~11,000 ppm | [6] |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Inhalation (90-day study) | 500 ppm | [6] |

Health Effects

-

Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.[1] In animal studies, very high exposure levels have been associated with neurotoxic effects such as tremors and convulsions.[6]

-

Skin Contact: May cause skin irritation, redness, and pain.[1]

-

Eye Contact: Can cause serious eye irritation.[1]

-

Ingestion: May cause gastrointestinal irritation.[1]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound.

Figure 1. Personal Protective Equipment (PPE) selection workflow for handling this compound.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when working with larger quantities or when heating the substance.[1]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]

-

Store in tightly sealed containers.[1]

-

Avoid storage with incompatible materials such as strong oxidizing agents and active metals.[1]

Spill and Leak Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Figure 2. General spill cleanup procedure for this compound.

Disposal Guidelines

This compound and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash.

Figure 3. Decision tree for the disposal of this compound waste.

Experimental Protocols in Drug Development

This compound emulsion (DDFPe) has been investigated as an oxygen therapeutic, particularly in preclinical models of ischemic stroke and hemorrhagic shock.[1][7] The following are summaries of experimental methodologies cited in the literature. Researchers should consult the original publications and develop detailed, institutionally approved protocols before commencing any animal studies.

Neuroprotection in a Rabbit Ischemic Stroke Model[7]

-

Objective: To assess the dose-response of DDFPe as a neuroprotectant following embolic stroke.

-

Animal Model: New Zealand White rabbits.

-

Procedure:

-

Cerebral angiography is performed to visualize the brain vasculature.

-

Embolic spheres (700-900 µm in diameter) are introduced to occlude the middle and/or anterior cerebral arteries, inducing a stroke.

-

One hour post-embolization, intravenous administration of a 2% w/v DDFPe begins.

-

Dosing is repeated every 90 minutes.

-

Animals are divided into treatment groups receiving different doses (e.g., 0.1 ml/kg, 0.3 ml/kg, 0.6 ml/kg) and a control group receiving no treatment.

-

Animals are euthanized at 7 or 24 hours post-embolization.

-

The brain is harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to determine the infarct volume as a percentage of total brain volume.

-

-

Pharmacokinetics: In separate experiments, blood samples are taken at various time points after a single IV dose to determine the half-life and clearance of this compound using gas chromatography-mass spectrometry (GC-MS).[7]

Inhalation Toxicity Studies (General Protocol based on OECD Guidelines)[8]

-

Objective: To determine the toxicity of a substance following subchronic inhalation exposure.

-

Animal Model: Typically rodents (e.g., rats).

-

Procedure (based on OECD Test Guideline 413):

-

Groups of 10 male and 10 female rodents are used for each concentration level and a control group.

-

Animals are exposed to the test article (as a vapor or aerosol) for 6 hours per day, 5 days a week, for 90 days.

-

At least three concentration levels of the test substance are used, along with a control group exposed to filtered air.

-

Parameters monitored throughout the study include clinical observations, body weight, food consumption, and functional observational battery tests.

-

At the end of the study, animals are euthanized, and blood is collected for clinical pathology. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

A No-Observed-Adverse-Effect Level (NOAEL) is determined from the collected data.[8]

-

Disclaimer: The experimental protocols described above are summaries of published studies and should not be considered as complete, detailed standard operating procedures. Researchers must develop their own comprehensive protocols in accordance with their institution's animal care and use committee (IACUC) and environmental health and safety guidelines.

Chemical Compatibility

Conclusion

This compound is a valuable compound in research and development with a manageable hazard profile when handled correctly. Adherence to the safety, handling, and disposal guidelines outlined in this document is essential for protecting laboratory personnel and the environment. As with any chemical, a thorough understanding of its properties and potential hazards, combined with prudent laboratory practices, is the foundation of a safe and successful research endeavor.

References

- 1. This compound Emulsion (DDFPE) as a Resuscitation Fluid for Treatment of Hemorrhagic Shock and Traumatic Brain Injury: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nuvoxtherapeutics.com [nuvoxtherapeutics.com]

- 4. Emission Factor: R-43-10mee / HFC-43-10mee (1.1.1.2.2.3.4.5.5.5-decafluoropentane) | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]

- 5. FEM ANALYTIKA LAB : Waste Disposal Process [femanalytika.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Mechanism of Dodecafluoropentane as an Oxygen Therapeutic: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecafluoropentane (DDFP), a perfluorocarbon (PFC) with unique physicochemical properties, has emerged as a promising oxygen therapeutic. Formulated as an emulsion (DDFPe), it demonstrates a remarkable capacity for oxygen transport and delivery, offering potential therapeutic benefits in a range of ischemic conditions. This technical guide provides an in-depth exploration of the mechanism of action of DDFPe, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Its high oxygen-dissolving capacity, coupled with a boiling point near physiological temperature, allows for efficient oxygen uptake in the lungs and targeted release in hypoxic tissues. Preclinical and clinical evidence suggests its potential in treating hemorrhagic shock, traumatic brain injury, ischemic stroke, and enhancing the efficacy of cancer therapies. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating and developing this compound-based oxygen therapeutics.

Introduction

The quest for an effective oxygen therapeutic to supplement or replace red blood cells in various clinical scenarios has been a long-standing challenge in medicine. Perfluorocarbons (PFCs), synthetic compounds composed of carbon and fluorine, have been a focal point of this research due to their high gas-dissolving capacity.[1] this compound (C₅F₁₂), a third-generation PFC, distinguishes itself from its predecessors through a unique combination of physical and chemical properties that enhance its efficacy and safety profile as an oxygen carrier.[2]

Unlike earlier PFCs with high boiling points that led to prolonged retention in the body and associated toxicities, DDFP has a boiling point of 29°C.[2] This characteristic allows for its rapid elimination from the body via exhalation, minimizing the risk of long-term accumulation.[2] When formulated as a stable nanoemulsion (DDFPe), typically at a 2% weight/volume concentration, it can be administered intravenously to augment the oxygen-carrying capacity of blood.[3]

The mechanism of action of DDFPe is multifaceted, capitalizing on both its high intrinsic oxygen solubility and its phase-shifting behavior at physiological temperatures. This guide will delve into the core principles of DDFP's action, from its molecular interactions with oxygen to its physiological effects in preclinical models of disease and clinical trials.

Physicochemical Properties and Formulation

The therapeutic potential of DDFP is intrinsically linked to its molecular structure and physical properties. The substitution of hydrogen with fluorine atoms in the pentane (B18724) backbone creates a chemically inert and stable molecule with weak intermolecular forces, resulting in a high capacity to dissolve respiratory gases like oxygen.[1]

Key Physicochemical Properties

A defining feature of DDFP is its low boiling point (29°C), which is just below normal human body temperature (37°C).[2] This property is central to its mechanism of oxygen delivery. At room temperature, DDFP is a liquid, but at physiological temperatures, it is a gas.[2] This phase transition is believed to enhance oxygen offloading in hypoxic tissues.[2]

This compound Emulsion (DDFPe)

For intravenous administration, DDFP is formulated as an oil-in-water emulsion, referred to as DDFPe. The emulsion typically consists of 2% w/v DDFP, stabilized by a surfactant.[3] The resulting nanoparticles are small, with a mean particle size of approximately 250 nm, allowing them to traverse capillaries and reach areas of restricted blood flow where red blood cells may not penetrate.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅F₁₂ | [5] |

| Molecular Weight | 288.04 g/mol | [6] |

| Boiling Point | 29 °C | [2] |

| Density (liquid) | 1.623 g/mL | [6] |

| Oxygen Solubility | High | [2] |

| Formulation | 2% w/v emulsion (DDFPe) | [3] |

| Mean Particle Size | ~250 nm | [4] |

Mechanism of Action

The mechanism of action of DDFPe as an oxygen therapeutic can be understood through two primary processes: enhanced oxygen transport in the circulation and efficient oxygen offloading in tissues.

Oxygen Transport

Perfluorocarbons do not bind oxygen chemically like hemoglobin; instead, they physically dissolve it.[1] The high electronegativity of the fluorine atoms in DDFP creates a favorable environment for the dissolution of non-polar gases like oxygen.[2] Upon intravenous administration and circulation through the pulmonary system, the DDFPe nanoparticles become saturated with oxygen from the inspired air.

Oxygen Offloading

The unique phase-shifting property of DDFP at physiological temperatures is thought to be a key driver of its efficient oxygen release. As the DDFPe nanoparticles travel from the oxygen-rich environment of the lungs to the relatively hypoxic and warmer environment of ischemic tissues, the slight increase in temperature may facilitate the transition of DDFP from a liquid to a gaseous state within the nanoparticle, promoting the release of dissolved oxygen.[2] This targeted oxygen delivery to areas of greatest need is a significant advantage of DDFPe.

Quantitative Data

The efficacy of DDFPe as an oxygen carrier has been quantified in several studies, demonstrating its superiority over other perfluorocarbons.

Table 2: Oxygen Carrying Capacity of Perfluorocarbon Emulsions

| Perfluorocarbon Emulsion | Temperature | Oxygen Absorbed (relative units) | Reference |

| DDFPe | 21°C | ~3x PFDe or PFOBe | [7] |

| DDFPe | 37°C | ~7x PFDe or PFOBe | [7] |

| Perfluorodecalin Emulsion (PFDe) | 21°C | 1 | [7] |

| Perfluorodecalin Emulsion (PFDe) | 37°C | 1 | [7] |

| Perfluorooctylbromide Emulsion (PFOBe) | 21°C | 1 | [7] |

| Perfluorooctylbromide Emulsion (PFOBe) | 37°C | 1 | [7] |

Table 3: Pharmacokinetic Properties of DDFPe

| Parameter | Value | Animal Model | Reference |

| Circulation Half-life | ~90 minutes (terminal) | Human | [7] |

| Elimination | Exhalation | Human | [2] |

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the mechanism of action and efficacy of DDFPe.

This compound Emulsion Preparation

Objective: To prepare a stable 2% w/v DDFPe nanoemulsion for intravenous administration.

Materials:

-

This compound (C₅F₁₂)

-

Surfactant (e.g., a phospholipid-based emulsifier)

-

Aqueous phase (e.g., sterile water for injection)

-

High-pressure homogenizer

Protocol:

-

The surfactant is dispersed in the aqueous phase.

-

This compound is added to the aqueous surfactant dispersion.

-

The mixture is subjected to high-pressure homogenization to create a nanoemulsion with a uniform particle size.

-

The resulting emulsion is sterilized, typically by filtration.

-

Particle size and stability of the emulsion are characterized using dynamic light scattering.

In Vitro Oxygen Offloading Assay

Objective: To quantify the oxygen offloading capacity of DDFPe in a controlled hypoxic environment.

Materials:

-

DDFPe (2% w/v)

-

Saline solution

-

Nitrogen or other inert gas

-

Oxygen sensor

-

Sealed experimental chamber

Protocol:

-

The experimental chamber containing saline is deoxygenated by bubbling with an inert gas to create a hypoxic environment.

-

Oxygen-saturated DDFPe is introduced into the hypoxic saline.

-

The change in oxygen concentration in the saline is monitored over time using an oxygen sensor.

-

The rate and extent of oxygen release from the DDFPe are calculated.

Animal Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effects of DDFPe in a rat model of permanent middle cerebral artery occlusion (MCAO).

Materials:

-

Sprague-Dawley rats

-

Anesthesia

-

Surgical instruments for MCAO

-

DDFPe (2% w/v)

-

Saline (placebo control)

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

Protocol:

-

Rats are anesthetized, and permanent MCAO is induced by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.

-

At a predetermined time post-occlusion (e.g., 1 hour), animals are randomly assigned to receive either intravenous DDFPe (e.g., 0.6 ml/kg) or saline.[8]

-

Neurological deficit scores are assessed at various time points.

-

At the end of the experiment (e.g., 24 hours), animals are euthanized, and their brains are removed.

-

Brain slices are stained with TTC to differentiate between infarcted (white) and viable (red) tissue.

-

Infarct volume is quantified using image analysis software.

Clinical Trial in Glioblastoma

Objective: To assess the safety and efficacy of DDFPe as a radiosensitizer in patients with glioblastoma.

Protocol:

-

Eligible patients with newly diagnosed glioblastoma are enrolled.

-

Patients receive standard-of-care treatment, including radiotherapy and temozolomide.

-

Prior to each radiation fraction, patients are administered an intravenous infusion of DDFPe at escalating doses (e.g., 0.05, 0.10, or 0.17 mL/kg).[9]

-

During DDFPe infusion and radiotherapy, patients breathe supplemental oxygen.

-

Tumor oxygenation is measured using Tissue Oxygen Level-Dependent (TOLD) MRI before and after DDFPe administration.

-

Patient safety and tumor response are monitored throughout the trial.

Conclusion

This compound emulsion represents a significant advancement in the field of oxygen therapeutics. Its unique mechanism of action, driven by high oxygen solubility and a phase-shifting property at physiological temperatures, enables efficient oxygen transport and targeted delivery to hypoxic tissues. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for further research and development in this area. Preclinical and clinical studies have demonstrated its potential in a variety of ischemic conditions, suggesting that DDFPe could become a valuable tool in the management of critically ill patients. Continued investigation into its clinical applications and optimization of its formulation and delivery will be crucial in realizing the full therapeutic potential of this novel oxygen therapeutic.

References

- 1. Efficacy of the perfluorocarbon this compound as an adjunct to pre-hospital resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of intravenous this compound on a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicine.uams.edu [medicine.uams.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Emulsion (DDFPE) as a Resuscitation Fluid for Treatment of Hemorrhagic Shock and Traumatic Brain Injury: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

An In-depth Technical Guide to Early-Stage Research on Perfluoropentane Nanodroplets

For Researchers, Scientists, and Drug Development Professionals

Perfluoropentane (PFP) nanodroplets are emerging as a versatile platform in nanomedicine, primarily owing to their unique phase-changing properties. These nanoscale droplets, composed of a liquid PFP core stabilized by a shell, can be triggered to vaporize into gaseous microbubbles by external stimuli such as ultrasound or light. This transition, known as acoustic droplet vaporization (ADV) or optical droplet vaporization (ODV), forms the basis of their application in diagnostic imaging and targeted drug delivery. This technical guide provides a comprehensive overview of the core aspects of early-stage research on PFP nanodroplets, including their formulation, characterization, and preclinical applications.

I. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on perfluoropentane nanodroplets, providing a comparative overview of their physicochemical properties and performance metrics.

Table 1: Physicochemical Characterization of Perfluoropentane Nanodroplets

| Formulation | Shell Composition | Core Composition | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Anionic PFP Nanodroplets | DPPG, DPPC, DSPE-PEG2000 | Perfluoropentane | Not specified | Not specified | Varies with DPPG composition | [1] |

| ND28 | Lipids | Perfluoropentane | 340 ± 43 | 0.30 ± 0.11 | Not specified | [2] |

| PFP-loaded Nanodroplets | PEG-PCL block copolymer | Perfluoropentane | 250 - 300 | Low | Not specified | [3] |

| Lipid-based Nanodroplets | DPPC, DPPG, DPPE, Cholesterol | Perfluoropentane & Doxorubicin (B1662922) | ~250 | Not specified | Not specified | [4] |

| PLGA-based Nanodroplets | PLGA | Perfluoropentane & Doxorubicin | ~280 | Not specified | Not specified | [4] |

| CF-C5/C6 Mixes | Lipids (with/without cholesterol) | Perfluoropentane/Perfluorohexane mixtures | 249 - 267 | 0.151 - 0.185 | Not specified | [5] |

| PFP–BSA Nanodroplet | Bovine Serum Albumin (BSA) | Perfluoropentane | Not specified | Not specified | Varies with layer deposition | [6] |

| Double-Drug Loaded Nanodroplets | Lipids, NIR-dye | Perfluoropentane, Doxorubicin, Paclitaxel | Not specified | Not specified | Not specified | [7] |

Table 2: In Vivo Performance and Acoustic Parameters

| Application | Animal Model | Nanodroplet Formulation | Acoustic Parameters | Imaging Modality | Key Outcomes | Reference |

| Enhanced Imaging | Mouse | Anionic PFP Nanodroplets | PRF = 1000 Hz; Cycle number = 175; MI = 0.129 and 1.4 | B-mode and Contrast-Enhanced Ultrasound (CEUS) | 1.86-fold parenchyma and 2.21-fold vascular visualization enhancement.[1][8] | [1][8][9] |

| Breast Cancer Therapy | Mouse | Doxorubicin-loaded PFP nanodroplets | Laser irradiation | Ultrasound/Fluorescence Imaging | Light-triggered phase transition for deep tumor penetration and controlled drug release.[10] | [10] |

| Pancreatic Cancer Therapy | Mouse | Paclitaxel-loaded PFCE nanoemulsions | 1-MHz unfocused therapeutic ultrasound | Ultrasound | Tumor regression and suppression of metastasis.[11] | [11] |

| Triple-Negative Breast Cancer Therapy | Mouse | Paclitaxel and Doxorubicin co-loaded PFP nanodroplets | Acoustic trigger | Not specified | Enhanced drug delivery and delayed tumor growth.[12] | [12] |

II. Experimental Protocols

This section details the methodologies for key experiments involved in the formulation and evaluation of perfluoropentane nanodroplets.

1. Formulation of Anionic PFP Nanodroplets (Lipid Thin-Film Hydration Method) [1]

-

Materials: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000). Perfluoropentane (PFP).

-

Procedure:

-

Dissolve the lipids (DPPC, DPPG, and DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask.

-

Remove the chloroform by rotary evaporation to form a thin lipid film on the flask wall.

-

Hydrate the lipid film with phosphate-buffered saline (PBS) to form a lipid suspension.

-

Filter the suspension through a 450 nm syringe filter.

-

Add liquid PFP to the lipid suspension.

-

Emulsify the mixture by sonication using a microtip probe sonicator in an ice bath.

-

Centrifuge the resulting nanoemulsion to remove any un-encapsulated drug or excess lipids.

-

2. Formulation of Doxorubicin-Loaded PFP Nanodroplets for Light-Triggered Release [10]

-

This protocol involves creating light-responsive PFP-based nanodroplets as carriers for the chemotherapy drug doxorubicin (DOX).

-

Procedure:

-

Prepare a lipid solution containing a photosensitizer.

-

Form a thin film by evaporating the solvent.

-

Hydrate the film with a DOX solution.

-

Incorporate PFP and emulsify to form nanodroplets.

-

The specific light-responsive element is crucial for the triggered release mechanism.

-

3. In Vitro Acoustic Droplet Vaporization (ADV) Analysis [1][9]

-

Objective: To determine the acoustic parameters that trigger the phase transition of PFP nanodroplets.

-

Setup: An acoustic experimental setup with a transducer to emit ultrasound waves and a detection system (e.g., another transducer or B-mode ultrasound imaging) to monitor the vaporization.

-

Procedure:

-

Place a suspension of PFP nanodroplets in a phantom or a suitable container within the acoustic field.

-

Systematically vary acoustic parameters such as pulse repetition frequency (PRF), cycle number, and mechanical index (MI).

-

Detect the acoustic emissions or changes in echogenicity corresponding to droplet vaporization.

-

The ADV threshold is defined as the acoustic pressure at which vaporization is consistently observed.

-

4. In Vivo Ultrasound Imaging and Therapy [8][11][12]

-

Objective: To evaluate the performance of PFP nanodroplets as contrast agents and drug delivery vehicles in a living organism.

-

Procedure:

-

Administer the PFP nanodroplet formulation to an animal model (e.g., via tail vein injection).[1]

-

For imaging applications, use a clinical ultrasound system to acquire B-mode or contrast-enhanced images of the target organ or tumor before and after nanodroplet administration and activation.[8]

-

For therapeutic applications, apply focused ultrasound (FUS) or another stimulus to the target site to trigger drug release from the nanodroplets.[11]

-

Monitor therapeutic efficacy by measuring tumor size or other relevant biological markers over time.

-

III. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes in perfluoropentane nanodroplet research.

Caption: Workflow for the development and evaluation of PFP nanodroplets.

Caption: The mechanism and applications of Acoustic Droplet Vaporization (ADV).

Caption: Targeted drug delivery to tumors using PFP nanodroplets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]

- 4. Drug Release from Phase-Changeable Nanodroplets Triggered by Low-Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of perfluorocarbon composition on activation of phase-changing ultrasound contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ultrasound-Mediated Tumor Imaging and Nanotherapy using Drug Loaded, Block Copolymer Stabilized Perfluorocarbon Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

Dodecafluoropentane (CAS No. 678-26-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluoropentane, also known as perfluoropentane, is a synthetic fluorocarbon liquid with the chemical formula C₅F₁₂. Identified by the CAS number 678-26-2, this compound has garnered significant interest in the biomedical field due to its unique physical and chemical properties. Its high gas-dissolving capacity, chemical inertness, and low boiling point make it a versatile component in advanced therapeutic and diagnostic applications. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, safety data, and detailed experimental protocols for its primary applications as an oxygen therapeutic, a drug delivery vehicle, and an ultrasound contrast agent.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 678-26-2 | General |

| Molecular Formula | C₅F₁₂ | General |

| Molecular Weight | 288.03 g/mol | General |

| Appearance | Colorless liquid | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 29 °C | [1] |

| Melting Point | -120 °C | [1] |

| Density | 1.63 g/mL at 25 °C | [1] |

| Vapor Pressure | 83.99 kPa at 25 °C | [1] |

| Solubility in Water | Insoluble | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271: Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Call a poison center or doctor if you feel unwell.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, synthesized from various research studies.

Preparation of this compound Emulsion (DDFPe) for In Vivo and In Vitro Studies

This compound is typically used in the form of an emulsion (DDFPe) for biomedical applications. This protocol describes a general method for preparing a 2% w/v emulsion.

Materials:

-

This compound (CAS 678-26-2)

-

Surfactant (e.g., PEG-Telomer B)

-

Sucrose (B13894) solution

-

High-pressure homogenizer (e.g., Avestin Emulsiflex-C50)

-

Sterile filtration unit (0.22 µm filter)

-

Sterile vials

Procedure:

-

Prepare a sucrose solution in sterile, deionized water.

-

Add the surfactant (e.g., PEG-Telomer B) to the sucrose solution and mix until dissolved.

-

Add this compound to the surfactant-sucrose solution to achieve a final concentration of 2% w/v.

-

Homogenize the mixture using a high-pressure homogenizer. The process should be conducted in a semi-sealed, stainless-steel containment system.

-

Subject the resulting homogenate to terminal sterile filtration using a 0.22 µm filter.

-

Aseptically fill the sterile emulsion into sterile vials.

-

Store the prepared DDFPe at 4°C until use.

In Vivo Animal Stroke Model: Evaluation of DDFPe as a Neuroprotective Agent

This protocol outlines a typical experimental workflow for assessing the neuroprotective effects of DDFPe in a rodent or rabbit model of ischemic stroke.[2][3][4][5]

Animal Model and Stroke Induction:

-

Acclimatize animals (e.g., Spontaneously Hypertensive Rats or New Zealand White Rabbits) to the experimental conditions.

-

Anesthetize the animal according to approved institutional protocols.

-

Induce ischemic stroke via middle cerebral artery occlusion (MCAO). This can be achieved by cauterization of the MCA or by introducing an embolic sphere or blood clot into the internal carotid artery.[2][3]

-

Confirm occlusion using appropriate imaging techniques if available.

Treatment and Monitoring:

-

Randomly assign animals to control (saline) and treatment (DDFPe) groups.

-

At a predetermined time post-occlusion (e.g., 1 hour), administer the first intravenous (IV) dose of DDFPe (e.g., 0.1, 0.3, or 0.6 mL/kg of a 2% w/v emulsion) or saline via a tail or ear vein.[5]

-

Administer subsequent doses at regular intervals (e.g., every 90 minutes) as required by the study design.[5]

-

Monitor physiological parameters (e.g., heart rate, blood pressure, body temperature) throughout the experiment.

Outcome Assessment:

-

At the study endpoint (e.g., 6, 7, or 24 hours post-occlusion), perform a neurological assessment using a standardized scoring system (e.g., Neurological Assessment Score - NAS).[3]

-

Euthanize the animal and harvest the brain.

-

Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.

-

Quantify the infarct volume as a percentage of the total brain volume using imaging analysis software (e.g., ImageJ).

dot

Caption: Workflow for In Vivo Stroke Model Experiment.

In Vitro Measurement of Oxygen Offloading from DDFPe

This protocol describes an in vitro setup to quantify the oxygen-carrying and offloading capacity of DDFPe.[6][7][8][9]

Materials:

-

DDFPe (2% w/v) and a blank emulsion (without this compound)

-

Saline solution

-

Inert gases (e.g., nitrogen, helium, carbon dioxide)

-

Oxygen source

-

Gas exchange vessel (e.g., a sealed beaker with a stir bar)

-

Fluid reservoir

-

Peristaltic pump

-

Silastic tubing

-

Dissolved oxygen meter and probe

Procedure:

-

Setup: Assemble the in vitro circuit as shown in the diagram below. The fluid reservoir acts as the "lungs" where the emulsion is oxygenated, and the gas exchange vessel represents hypoxic tissue.

-

Deoxygenation: Sparge the saline in the gas exchange vessel with an inert gas (e.g., nitrogen) to create a hypoxic environment. Purge the headspace of the vessel with the same inert gas.

-

Oxygenation: Circulate the DDFPe through the fluid reservoir, which is exposed to an oxygen source. This can be done simultaneously with the experiment or as a pre-oxygenation step.

-

Oxygen Offloading: Pump the oxygenated DDFPe through the Silastic tubing submerged in the hypoxic saline of the gas exchange vessel.

-

Measurement: Continuously measure the dissolved oxygen concentration in the saline of the gas exchange vessel using the dissolved oxygen probe.

-

Data Analysis: Record the increase in dissolved oxygen over time to quantify the oxygen offloading from the DDFPe. Compare the results with the blank emulsion to determine the contribution of this compound.

dot

Caption: In Vitro Oxygen Offloading Measurement Setup.

Preparation of Drug-Loaded this compound Nanodroplets

This protocol describes a method for encapsulating therapeutic agents within this compound nanodroplets for targeted drug delivery.[1][10][11]

Materials:

-

This compound

-

Lipids (e.g., DPPC, cholesterol) or polymers (e.g., PLGA) for the shell

-

Therapeutic drug (e.g., doxorubicin, paclitaxel)

-

Organic solvent (e.g., chloroform)

-

Aqueous buffer (e.g., PBS)

-

Sonication equipment (probe or bath sonicator)

-

Extrusion apparatus with polycarbonate membranes

Procedure:

-

Shell Formation:

-

Lipid-based: Dissolve the lipids and the lipophilic drug (if applicable) in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer containing the hydrophilic drug (if applicable) to form liposomes.

-

Polymer-based: Dissolve the polymer and drug in a suitable solvent.

-

-

Emulsification:

-

Create a core emulsion by sonicating this compound with an aqueous solution of the drug.

-

Combine the pre-formed shell solution (liposomes or polymer solution) with the core emulsion.

-

-

Nanodroplet Formation: Sonicate the combined mixture to form drug-loaded nanodroplets.

-

Sizing and Purification:

-

Extrude the nanodroplet suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm, 200 nm) to achieve a uniform size distribution.

-

Purify the nanodroplets from free drug and other contaminants by centrifugation and washing.

-

-

Characterization:

-

Determine the size and zeta potential of the nanodroplets using dynamic light scattering (DLS).

-

Quantify the drug loading efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after dissolving the nanodroplets in an appropriate solvent.

-

dot

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. This compound Emulsion Extends Window for tPA Therapy in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro model to compare the oxygen offloading behaviour of this compound emulsion (DDFPe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]

- 11. static1.squarespace.com [static1.squarespace.com]

Dodecafluoropentane: A Toxicological and Biocompatibility Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Dodecafluoropentane (DDFP), also known as perfluoropentane, is a synthetic perfluorocarbon liquid with a range of applications in the medical field, most notably as a component of microbubble ultrasound contrast agents and as an oxygen therapeutic in the form of an emulsion (DDFPe).[1][2] Its unique physical properties, including high gas-dissolving capacity and a boiling point near physiological temperature, make it a compound of significant interest for drug delivery and therapeutic applications.[3] This technical guide provides a comprehensive overview of the available toxicological and biocompatibility data for this compound, intended to inform researchers, scientists, and drug development professionals.

Toxicological Profile

The toxicological profile of this compound, based on publicly available data, suggests a low order of toxicity. Perfluorocarbons as a class are generally characterized by their chemical and biological inertness. Due to its low boiling point of 29°C, this compound administered intravenously is rapidly eliminated from the body via exhalation, which prevents the long-term tissue accumulation and associated toxicities observed with older, higher-boiling-point perfluorocarbons.[3][4]

It is important to note that comprehensive preclinical toxicology data from studies conducted according to current international guidelines (e.g., OECD, ICH) are not extensively available in the public domain. Much of this information is likely held within proprietary regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses given within 24 hours.[5] The available data on the acute toxicity of this compound is limited.

| Route of Administration | Species | Test | Result | Reference |

| Inhalation | Rat | LC50 | 120 g/m³ | [6] |

No publicly available data was found for acute oral or dermal toxicity (LD50).

Sub-chronic and Chronic Toxicity

Sub-chronic (e.g., 90-day studies) and chronic toxicity studies are performed to characterize the potential adverse effects of a substance following repeated administration over a prolonged period.[7][8] No specific data from sub-chronic or chronic toxicity studies on this compound were identified in the public literature.

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can induce mutations or chromosomal damage.[9] Standard screening for genotoxicity often includes a bacterial reverse mutation assay (Ames test).[10] Publicly available safety data sheets for this compound indicate that there is no available data on its mutagenic effects.[6]

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the potential of a substance to cause cancer.[3][11] There is no publicly available data on the carcinogenic potential of this compound.[6]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive capabilities or to cause harm to a developing fetus.[12][13] No publicly available data on the reproductive or teratogenic effects of this compound were found.[6]

Biocompatibility